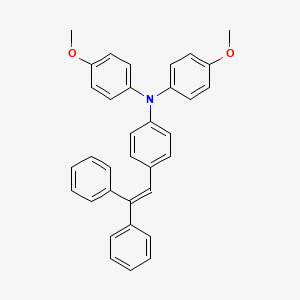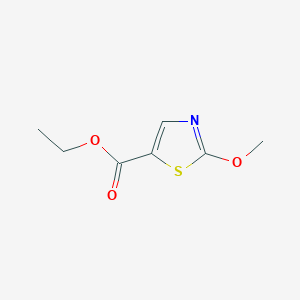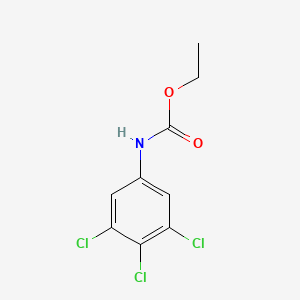
Methanol, mixt. with nitromethane and 1,1,2-trichloro-1,2,2-trifluoroethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanol, mixed with nitromethane and 1,1,2-trichloro-1,2,2-trifluoroethane, is a compound with the molecular formula C4H7Cl3F3NO3 and a molecular weight of 280.45 g/mol. This mixture is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of methanol, mixed with nitromethane and 1,1,2-trichloro-1,2,2-trifluoroethane, involves the combination of these three components in specific ratios. The synthesis of 1,1,2-trichloro-1,2,2-trifluoroethane can be achieved through the reaction of hexachloroethane with hydrofluoric acid, often requiring catalysts such as antimony, chromium, iron, and alumina at high temperatures . Another method involves the use of hydrofluoric acid on tetrachloroethylene .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is carefully controlled to ensure the purity and quality of the final product. The mixture is then packaged and distributed for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Methanol, mixed with nitromethane and 1,1,2-trichloro-1,2,2-trifluoroethane, undergoes several types of chemical reactions, including:
Oxidation: Methanol can be oxidized to formaldehyde and further to formic acid.
Reduction: Nitromethane can be reduced to methylamine.
Substitution: 1,1,2-trichloro-1,2,2-trifluoroethane can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation of Methanol: Formaldehyde and formic acid.
Reduction of Nitromethane: Methylamine.
Substitution of 1,1,2-trichloro-1,2,2-trifluoroethane: Various substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methanol, mixed with nitromethane and 1,1,2-trichloro-1,2,2-trifluoroethane, has several scientific research applications:
Chemistry: Used as a solvent and reagent in various chemical reactions and synthesis processes.
Biology: Employed in the extraction and purification of biological molecules.
Medicine: Utilized in the formulation of certain pharmaceuticals and as a solvent in drug delivery systems.
Industry: Applied in the manufacturing of coatings, adhesives, and cleaning agents.
Mecanismo De Acción
The mechanism of action of this compound depends on its individual components:
Methanol: Acts as a solvent and can participate in hydrogen bonding and other interactions.
Nitromethane: Functions as a nitroalkane, capable of undergoing various chemical transformations.
1,1,2-trichloro-1,2,2-trifluoroethane: Serves as a solvent and can participate in nucleophilic substitution reactions.
Comparación Con Compuestos Similares
Similar Compounds
Methanol: Ethanol, isopropanol.
Nitromethane: Nitroethane, nitropropane.
1,1,2-trichloro-1,2,2-trifluoroethane: 1,1,1-trichloroethane, dichloromethane.
Uniqueness
The uniqueness of methanol, mixed with nitromethane and 1,1,2-trichloro-1,2,2-trifluoroethane, lies in its combined properties, making it a versatile compound for various applications. Its ability to act as a solvent, reagent, and reactant in multiple chemical reactions sets it apart from other similar compounds.
Propiedades
Número CAS |
59316-88-0 |
|---|---|
Fórmula molecular |
C4H7Cl3F3NO3 |
Peso molecular |
280.45 g/mol |
Nombre IUPAC |
methanol;nitromethane;1,1,2-trichloro-1,2,2-trifluoroethane |
InChI |
InChI=1S/C2Cl3F3.CH3NO2.CH4O/c3-1(4,6)2(5,7)8;1-2(3)4;1-2/h;1H3;2H,1H3 |
Clave InChI |
KRQLGEZVTLJTNV-UHFFFAOYSA-N |
SMILES canónico |
C[N+](=O)[O-].CO.C(C(F)(Cl)Cl)(F)(F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3aS,10cS)-2-[2-(diethylamino)ethyl]-4,5,6,10c-tetrahydropyrrolo[3,4-c]carbazole-1,3(2H,3aH)-dione](/img/structure/B14168848.png)



![3-[2-(1H-indol-3-yl)ethylcarbamoyl]pyrazine-2-carboxylic Acid](/img/structure/B14168878.png)

![N,N-Diethyl-4-{[(quinolin-4(1H)-ylidene)amino]methyl}aniline](/img/structure/B14168885.png)
![2,3-Dimethoxy-6-[(4-nitro-phenyl)-hydrazonomethyl]-benzoic acid](/img/structure/B14168886.png)
![1-[(6-Aminopyridin-3-Yl)methyl]-3-[4-(Phenylsulfonyl)phenyl]urea](/img/structure/B14168888.png)




